molecular formula C14H13ClN2O B1319860 N-(3-Amino-2-methylphenyl)-4-chlorobenzamide CAS No. 926224-44-4

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

Cat. No.: B1319860
CAS No.: 926224-44-4
M. Wt: 260.72 g/mol
InChI Key: SYCRBBMTNXPHIW-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide typically involves the reaction of 3-amino-2-methylphenylamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide can be used in polar solvents like ethanol or methanol.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the chlorobenzamide moiety.

    Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of benzamide derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including its role as an inhibitor of specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The amino group and the chlorobenzamide moiety play crucial roles in binding to these targets. The compound may inhibit the activity of certain enzymes or receptors by forming stable complexes with them. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)propanamide
  • N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide
  • N-(3-Amino-2-methylphenyl)-3-methylbutanamide

Comparison: N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets. The presence of the chlorine atom can influence the compound’s solubility, stability, and overall pharmacokinetic profile.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRBBMTNXPHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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